

Hydroxyfasudil IC₅₀ Values and Selectivity

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Compound Focus: Hydroxyfasudil

CAS No.: 105628-72-6

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The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of **hydroxyfasudil** for ROCK1 and ROCK2, along with its selectivity against Protein Kinase A (PKA).

Target	IC ₅₀ (μM)	Selectivity (vs. PKA)
ROCK1	0.73 [1]	~50-fold [1]
ROCK2	0.72 [1]	~50-fold [1]
PKA	37 [1]	-

Hydroxyfasudil demonstrates **nearly identical potency** against both ROCK isoforms but shows significantly lower activity against PKA, indicating a degree of selectivity within the AGC kinase family [1].

Experimental Evidence and Protocols

The key findings on **hydroxyfasudil** are supported by several experimental models that illustrate its biological effects and potential therapeutic applications.

- In Vitro Evidence in Human Cells:** Research indicates that **hydroxyfasudil** concentration-dependently increases eNOS activity and stimulates NO production in Human Aortic Endothelial Cells (HAEC), with an EC₅₀ value of $0.8 \pm 0.3 \mu\text{M}$ for increasing eNOS mRNA levels. It was also found to

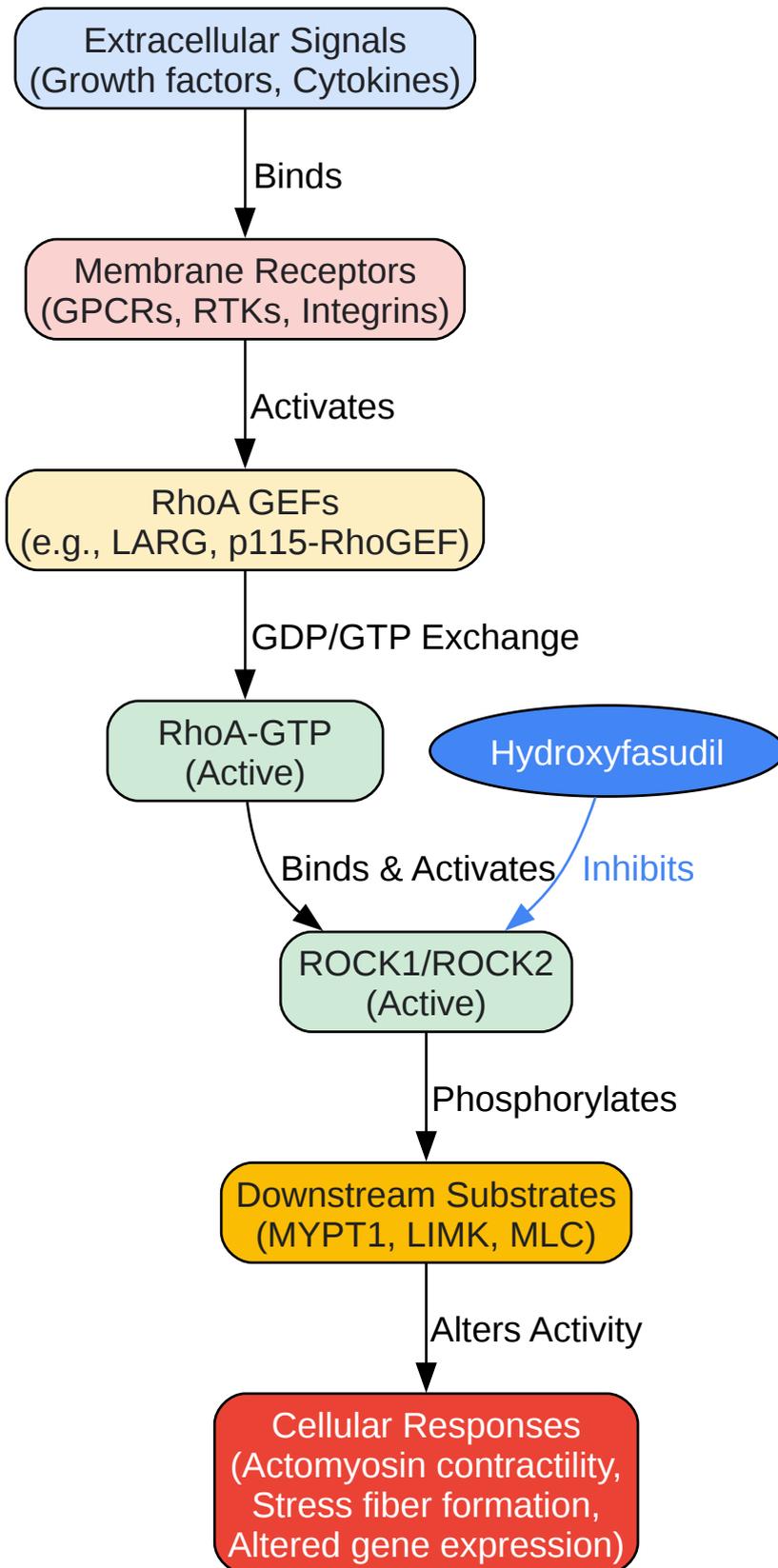
increase the half-life of eNOS mRNA from 13 to 16 hours, without affecting eNOS promoter activity [1].

- **In Vivo Evidence in Rat Models:**

- In a renal **ischemia-reperfusion injury (IRI)** model, pre-treatment with **hydroxyfasudil** (10 mg/kg, i.p.) improved kidney function, reducing proteinuria and polyuria, increasing urine osmolarity, and improving renal perfusion and creatinine-clearance. It also reduced endothelial leakage and renal inflammation [2].
- In spontaneously hypertensive rats (SHRs), **hydroxyfasudil** (3 mg/kg, i.p.) inhibited hypercontractility induced by norepinephrine and ameliorated decreased penile cGMP contents at doses of 3 and 10 mg/kg [1].

ROCK Inhibition Signaling Pathway

The following diagram illustrates the core Rho/ROCK signaling pathway and the point of inhibition by **hydroxyfasudil**.



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Hydroxyfasudil inhibits ROCK1/2, blocking downstream cellular responses.

Research Context of ROCK Inhibition

- **Therapeutic Potential of ROCK2 Inhibition:** Recent research highlights ROCK2 as a particularly promising therapeutic target. A 2025 study identified ROCK2 as a key mediator of cilium formation and function, suggesting that selective ROCK2 inhibitors like **belumosudil** could be repurposed for treating ciliopathies, including cystic kidney disease [3].
- **Isoform-Specific Functions:** While **hydroxyfasudil** inhibits both isoforms equally, studies using knockout mice show ROCK1 and ROCK2 can have distinct and sometimes opposing roles. For example, in the heart, ROCK1 deficiency worsened pressure-overload-induced dysfunction, while ROCK2 deficiency had a protective effect [4]. This underscores the importance of developing isoform-selective inhibitors.

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